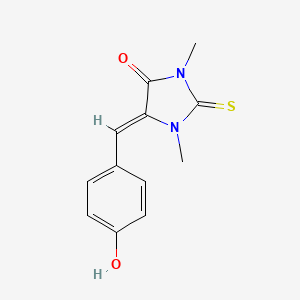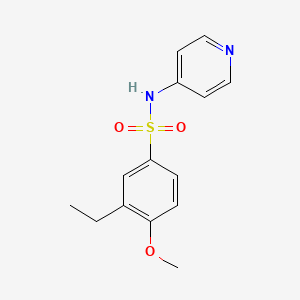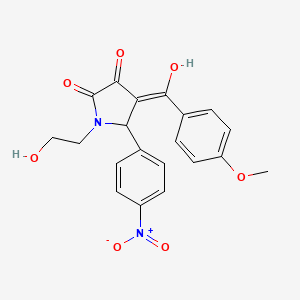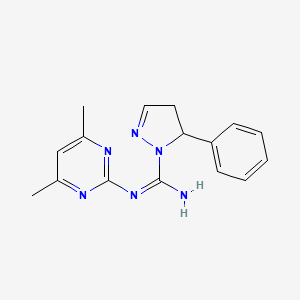
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as HBD, is a synthetic compound with a molecular formula of C12H12N2O2S. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. HBD has been widely studied for its potential applications in scientific research, especially in the field of medicine.
作用機序
The exact mechanism of action of HBD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HBD has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
HBD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, HBD has been shown to exhibit anticancer properties, which may help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the major advantages of using HBD in lab experiments is its relatively low toxicity. HBD has been shown to have low cytotoxicity in vitro, which makes it a potentially useful tool for studying cellular processes. However, one of the limitations of using HBD in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of HBD for use in experiments.
将来の方向性
There are many potential future directions for research on HBD. One area of research that is particularly promising is the development of HBD-based drug delivery systems. These systems could be used to deliver drugs to specific cells or tissues in the body, which could help to increase the effectiveness of the drugs and reduce their side effects. Another area of research is the use of HBD as a molecular probe for imaging studies. HBD has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging studies in living cells and tissues. Finally, further research is needed to fully understand the mechanism of action of HBD and its potential applications in medicine and other fields of scientific research.
合成法
The synthesis of HBD involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-hydroxybenzylidene)-thiosemicarbazide. This intermediate compound is then reacted with methyl iodide to form HBD. The overall reaction can be represented as follows:
科学的研究の応用
HBD has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicine. HBD has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.
特性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-13-10(11(16)14(2)12(13)17)7-8-3-5-9(15)6-4-8/h3-7,15H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBZIGCWMMIXLL-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)O)/C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5432086.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5432100.png)
![2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5432113.png)
![5-[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B5432120.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5432129.png)

![1-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}isoquinoline](/img/structure/B5432153.png)


![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432173.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5432177.png)